Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate
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Overview
Description
Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a phenyldisulfanyl group, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate typically involves the esterification of 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate involves its interaction with various molecular targets. The disulfide bond can undergo redox reactions, influencing cellular redox states. This can affect various biochemical pathways, including those involved in oxidative stress and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-3-oxobutanoate: Lacks the phenyldisulfanyl group, making it less reactive in redox reactions.
Ethyl 2-methyl-3-oxo-2-(phenylsulfinyl)butanoate: Contains a sulfinyl group instead of a disulfide bond, leading to different chemical properties.
Ethyl 2-methyl-3-oxo-2-(phenylsulfonyl)butanoate: Contains a sulfonyl group, making it more oxidized compared to the disulfide derivative.
Uniqueness
Ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate is unique due to its phenyldisulfanyl group, which imparts distinct redox properties. This makes it a valuable compound for studying redox reactions and developing redox-active drugs.
Properties
CAS No. |
918107-27-4 |
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Molecular Formula |
C13H16O3S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
ethyl 2-methyl-3-oxo-2-(phenyldisulfanyl)butanoate |
InChI |
InChI=1S/C13H16O3S2/c1-4-16-12(15)13(3,10(2)14)18-17-11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI Key |
AEAFYOXWGWDKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(=O)C)SSC1=CC=CC=C1 |
Origin of Product |
United States |
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